N-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide
Description
N-(4-Methoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide is a heterocyclic compound characterized by a fused pyrimido-benzimidazole core substituted with a 4-methoxyphenyl carboxamide group. The methoxy group at the para position of the phenyl ring likely influences solubility and binding interactions compared to other substituents (e.g., chloro, fluoro, methyl).
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1H-pyrimido[1,2-a]benzimidazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-25-12-8-6-11(7-9-12)19-17(24)14-10-16(23)22-15-5-3-2-4-13(15)20-18(22)21-14/h2-9,14H,10H2,1H3,(H,19,24)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUWTDBMZRSHIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC(=O)N3C4=CC=CC=C4N=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101325773 | |
| Record name | N-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1H-pyrimido[1,2-a]benzimidazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101325773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822453 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
956184-20-6 | |
| Record name | N-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1H-pyrimido[1,2-a]benzimidazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101325773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the condensation of 4-(4-methoxyphenyl)-4-oxo butanoic acid with urea and an appropriate aldehyde. The reaction is usually performed in an alcoholic solvent with a base catalyst. The resulting product can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. Benzimidazole derivatives are known to interact with various cellular targets involved in cancer progression. For instance, they can act as topoisomerase inhibitors and induce apoptosis in cancer cells. A comparative analysis of different benzimidazole derivatives has shown that modifications at specific positions significantly influence their anticancer efficacy.
Table 1: Summary of Biological Activities of Benzimidazole Derivatives
| Compound Name | Activity Type | Target | Reference |
|---|---|---|---|
| This compound | Anticancer | Topoisomerase inhibition | |
| Other derivatives | Various | Multiple targets |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. Benzimidazoles generally exhibit anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes and modulation of cytokine production. Studies indicate that the presence of methoxy and other substituents on the phenyl ring enhances the anti-inflammatory effects by improving the compound's lipophilicity and receptor binding affinity.
Table 2: Anti-inflammatory Activity Assessment
| Compound Name | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | COX-2 inhibition | 0.45 | |
| Other derivatives | Various | Varies |
Structure-Activity Relationship (SAR)
The SAR studies reveal that the biological activity of this compound is heavily influenced by the substituents on the aromatic ring and the overall molecular structure. For instance:
- Methoxy Group : Enhances lipophilicity and may improve binding to hydrophobic pockets in target proteins.
- Carboxamide Moiety : Essential for interaction with biological targets due to its ability to form hydrogen bonds.
Figure 1: Proposed Binding Interaction Model
Binding Interaction
Case Study 1: Anticancer Efficacy
A study evaluated several benzimidazole derivatives for their cytotoxic effects against various cancer cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition in MCF-7 breast cancer cells.
Research has demonstrated that this compound induces apoptosis through mitochondrial pathways and affects cell cycle regulation by modulating cyclin-dependent kinases (CDKs). This indicates a multifaceted mechanism that could be exploited for therapeutic purposes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its closest analogs:
Key Structural and Functional Insights
Substituent Effects on Solubility and Binding :
- Electron-Donating Groups (e.g., -OCH₃) : The methoxy group in the target compound is expected to enhance aqueous solubility compared to electron-withdrawing groups (e.g., -Cl, -F) . This property is critical for oral bioavailability.
- Electron-Withdrawing Groups (e.g., -Cl, -F) : These substituents may improve metabolic stability but reduce solubility. For example, the 4-chloro analog (C₁₇H₁₄ClN₄O₂) has higher molecular weight and lower solubility than the 4-fluoro derivative .
Biological Activity: CRF1 Receptor Antagonism: Analogs like N-(4-methylphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide have shown promise as CRF1 antagonists, with IC₅₀ values in the nanomolar range . The methoxy derivative may exhibit similar or enhanced activity due to improved solubility. 4-oxo derivatives) during synthesis, which can significantly alter pharmacological profiles .
Synthetic Considerations: The interaction of N-arylmaleimides with carboximidamides (Scheme 2 in ) is a common route for synthesizing these compounds. The choice of binucleophiles (e.g., 2-aminobenzimidazole) dictates regioselectivity and product yield . Copper-mediated C-H amidation () provides an alternative synthetic pathway, though yields vary (22–86%) depending on substituents .
Q & A
Q. What are the established synthetic pathways for N-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide?
The synthesis typically involves multi-step organic reactions, including cyclocondensation and amidation. For example:
- Step 1 : Acid-catalyzed cyclocondensation of precursors (e.g., substituted benzaldehydes, urea derivatives, and carboxamide intermediates) to form the tetrahydropyrimidine core .
- Step 2 : Functionalization of the benzimidazole moiety via nucleophilic substitution or coupling reactions, leveraging the electron-donating methoxy group to enhance reactivity .
- Step 3 : Purification via column chromatography or recrystallization, with yields optimized by controlling solvent polarity and temperature . Characterization relies on NMR (¹H, ¹³C), FT-IR , and HRMS to confirm structural integrity .
Q. How can structural analogs of this compound be designed for comparative biological studies?
Structural analogs are designed by modifying substituents on the benzimidazole or tetrahydropyrimidine rings. For example:
- Table 1 : Key Analogs and Modifications
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields for benzimidazole-fused tetrahydropyrimidines?
Discrepancies in yields often arise from:
- Reagent purity : Impure starting materials (e.g., benzaldehydes) can lead to side reactions; rigorous purification via distillation or chromatography is critical .
- Catalyst selection : Transition-metal catalysts (e.g., Cu-mediated amidation) improve regioselectivity but require strict anhydrous conditions .
- Reaction monitoring : Real-time HPLC or TLC analysis identifies intermediates and optimizes reaction termination points . A Design of Experiments (DoE) approach minimizes trial-and-error by systematically varying parameters (temperature, solvent, catalyst loading) .
Q. How can molecular docking studies elucidate the mechanism of action of this compound?
- Step 1 : Generate 3D structures using X-ray crystallography or molecular dynamics simulations (if crystal data is unavailable) .
- Step 2 : Screen against target proteins (e.g., kinases, DNA repair enzymes) using software like AutoDock Vina. Focus on binding pockets compatible with the carboxamide and methoxyphenyl groups .
- Step 3 : Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities . Contradictions between docking scores and experimental IC₅₀ values may arise from solvation effects or protein flexibility, requiring MD refinement .
Q. What experimental designs optimize the compound’s pharmacokinetic properties while maintaining efficacy?
- Lipinski’s Rule Compliance : Modify logP (<5) via substituent changes (e.g., replacing methoxy with polar groups) .
- Metabolic Stability : Incubate with liver microsomes and analyze metabolites via LC-MS/MS to identify vulnerable sites (e.g., benzylic oxidation) .
- In Vivo Half-Life : Use radiolabeled analogs (³H or ¹⁴C) in rodent studies to track bioavailability and clearance rates .
Methodological Challenges and Solutions
Q. How to address low reproducibility in biological assays involving this compound?
- Standardize assay conditions : Use identical cell lines (e.g., ATCC-validated), serum-free media, and endpoint measurements (e.g., luminescence vs. absorbance) .
- Control for solvent effects : DMSO concentrations >0.1% can artifactually inhibit targets; use vehicle controls and IC₅₀ normalization .
- Batch variability : Synthesize large batches (>1 g) and characterize purity via HPLC-UV before biological testing .
Q. What advanced spectroscopic techniques confirm the compound’s solid-state conformation?
- Single-crystal X-ray diffraction : Resolve bond angles and π-π stacking interactions critical for activity .
- Solid-state NMR : Probe hydrogen-bonding networks and polymorphism, which affect solubility .
- Raman spectroscopy : Monitor stability under stress conditions (heat, light) by tracking vibrational mode shifts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
